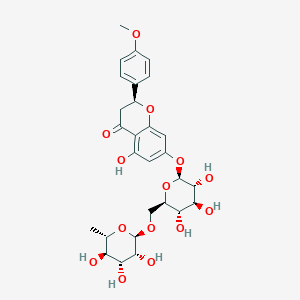

Isosakuranetin 7-O-rutinoside

Description

Properties

IUPAC Name |

5-hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-29,31-36H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMCRQBAILCLJGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Didymin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14259-47-3 | |

| Record name | Didymin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

211 - 213 °C | |

| Record name | Didymin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Biological Activity of Didymin in Oncology: Mechanisms, Protocols, and Translational Potential

[1][2]

Executive Summary

Didymin (Isosakuranetin-7-O-rutinoside) is a dietary flavonoid glycoside abundant in Citrus species (e.g., Citrus bergamia, Citrus sinensis).[1][2][3][4][5][6][7][8][9] Unlike generic antioxidants, Didymin exhibits precise pharmacological activity against refractory malignancies, particularly neuroblastoma and non-small cell lung cancer (NSCLC) .

Its therapeutic value lies in a unique dual-mechanism: (1) The restoration of Raf Kinase Inhibitory Protein (RKIP) expression, which suppresses the MAPK/ERK axis, and (2) The direct inhibition of N-Myc , a driver of aggressive tumorigenesis. Crucially, Didymin demonstrates efficacy independent of p53 status, making it a viable candidate for drug-resistant, p53-mutant cancers. This guide synthesizes the molecular pharmacodynamics, validated experimental protocols, and in vivo efficacy data of Didymin for research applications.

Chemical Identity & Pharmacodynamics

Structural Properties

Didymin is a disaccharide derivative consisting of isosakuranetin attached to a rutinoside moiety at position 7.[4][6][8][10]

-

IUPAC Name: (2S)-7-[(6-O-alpha-L-Rhamnopyranosyl-beta-D-glucopyranosyl)oxy]-5-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one.

-

Molecular Formula: C28H34O14

-

Molecular Weight: 594.56 g/mol

Bioavailability Profile

A major hurdle in flavonoid therapeutics is bioavailability. However, pharmacokinetic studies indicate that Didymin possesses favorable oral bioavailability compared to its aglycone counterparts.

-

Serum Concentration: Oral administration of 2 mg/kg in murine models yields a free plasma concentration of approximately 2.1 µM .[1][7][11]

-

Absorption: Rapidly absorbed via the intestinal epithelium; however, first-pass metabolism (hydrolysis to isosakuranetin) must be accounted for in dosing strategies.

Molecular Mechanisms of Action[1][2][4][8]

The antineoplastic activity of Didymin is not mono-target.[4][8] It functions as a pleiotropic modulator of signal transduction.

The RKIP/N-Myc Axis (Neuroblastoma)

In neuroblastoma, N-Myc amplification correlates with poor prognosis. Didymin acts as a transcriptional repressor of N-Myc.[1][2][4][7][8][11] Concurrently, it upregulates RKIP.[1][2][4][7][11] RKIP normally inhibits the Raf-1/MEK/ERK pathway; its loss is a hallmark of metastasis. By restoring RKIP, Didymin effectively "brakes" the runaway proliferation signaling.

The Fas/FasL Extrinsic Apoptotic Pathway (NSCLC)

In lung cancer (A549, H460), Didymin triggers apoptosis via the extrinsic pathway. It upregulates the Fas death receptor and Fas Ligand (FasL), leading to the recruitment of FADD and activation of Caspase-8/10, bypassing the intrinsic mitochondrial pathway often mutated in these cancers.

Signaling Pathway Visualization

The following diagram illustrates the convergence of Didymin's inhibitory effects on the PI3K/Akt and Raf/MEK/ERK pathways, leading to cell cycle arrest and apoptosis.

Caption: Didymin restores RKIP expression to inhibit the Raf/MEK/ERK axis while simultaneously blocking PI3K/Akt signaling, resulting in N-Myc downregulation and apoptosis induction.

Therapeutic Efficacy: Comparative Data

The following table summarizes key biological activities of Didymin across validated cancer cell lines.

| Cancer Type | Cell Line | Molecular Target | Effect / IC50 | Key Outcome |

| Neuroblastoma | SH-SY5Y, SK-N-BE(2) | N-Myc, RKIP | 10–20 µM (Viability) | G2/M Arrest; Downregulation of Vimentin (EMT reversal). |

| NSCLC | A549, H460 | Fas/FasL, Caspase-8 | ~12.5 µM (IC50) | Apoptosis via extrinsic pathway; p53-independent. |

| Hepatocellular | HepG2 | PI3K/Akt | Dose-dependent | Inhibition of proliferation; Antioxidant defense activation. |

| Breast | MCF-7 | MAPK | N/A | Reduced proliferation; Synergistic with chemotherapy. |

Validated Experimental Protocols

To ensure reproducibility, the following protocols utilize self-validating controls.

In Vitro: Cell Viability & Apoptosis Assay

Objective: Determine IC50 and mode of cell death (Apoptosis vs. Necrosis).

-

Preparation: Dissolve Didymin in DMSO to create a 100 mM stock. Store at -20°C.

-

Critical Control: Final DMSO concentration in culture must be < 0.1% to prevent solvent cytotoxicity.

-

-

Seeding: Plate cells (e.g., SH-SY5Y) at

cells/well in 96-well plates. Allow attachment for 24h. -

Treatment: Treat with Didymin (0, 5, 10, 20, 40 µM) for 24h, 48h, and 72h.

-

Viability (CCK-8/MTT): Add reagent, incubate 2h, read Absorbance (450nm/570nm).

-

Apoptosis (Annexin V/PI):

-

Harvest cells (trypsinize gently).

-

Wash with cold PBS.

-

Stain with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry Analysis:

-

Q1: Necrotic (Annexin-/PI+)

-

Q2: Late Apoptotic (Annexin+/PI+)

-

Q3: Viable (Annexin-/PI-)

-

Q4: Early Apoptotic (Annexin+/PI-)

-

-

In Vivo: Neuroblastoma Xenograft Model

Objective: Assess tumor regression and oral bioavailability.

-

Animals: Athymic nude mice (

), 4–6 weeks old. -

Inoculation: Inject

neuroblastoma cells (suspended in Matrigel/PBS 1:1) subcutaneously into the flank. -

Enrollment: Randomize mice when tumors reach palpable size (~50–100 mm³).

-

Treatment Regimen:

-

Monitoring: Measure tumor volume (

) bi-weekly. -

Endpoint Analysis: Resect tumors.[1][2][7] Fix in formalin for IHC (stain for Ki67, CD31, and N-Myc).

Experimental Workflow Visualization

Caption: Standardized in vivo xenograft workflow for evaluating Didymin efficacy via oral administration.

Translational Challenges & Future Directions

While Didymin shows high efficacy in preclinical models, translational success depends on addressing:

-

Formulation: Despite oral activity, solubility limits high-dose escalation. Lipid-based nanocarriers or cyclodextrin complexes are recommended to improve

. -

Combination Therapy: Didymin's ability to sensitize cells to chemotherapy (via RKIP restoration) suggests it should be tested as an adjuvant to standard agents like Cisplatin or Doxorubicin to overcome multidrug resistance (MDR).

References

-

Singhal, J., et al. (2012). Didymin induces apoptosis by inhibiting N-Myc and upregulating RKIP in neuroblastoma.[1][2][4][7][8][11][12] Cancer Prevention Research, 5(3), 473-483.[1][12]

-

Hung, J. Y., et al. (2010). Didymin, a dietary flavonoid glycoside from citrus fruits, induces Fas-mediated apoptotic pathway in human non-small-cell lung cancer cells in vitro and in vivo. Lung Cancer, 68(3), 366-374.[9]

-

Yao, Q., et al. (2018).[6] Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin. Molecules, 23(10), 2547.

-

Zhang, Y., et al. (2021). Didymin alleviates myocardial ischemia/reperfusion injury by inhibiting the activation of NLRP3 inflammasome.[5] Pharmaceutical Biology, 59(1), 123-130.

Sources

- 1. aacrjournals.org [aacrjournals.org]

- 2. Didymin: an orally active citrus flavonoid for targeting neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Didymin, a dietary citrus flavonoid exhibits anti-diabetic complications and promotes glucose uptake through the activation of PI3K/Akt signaling pathway in insulin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin [mdpi.com]

- 5. Didymin, a natural flavonoid, relieves the progression of myocardial infarction via inhibiting the NLR family pyrin domain containing 3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Didymin Induces Apoptosis by Inhibiting N-Myc and up regulating RKIP in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Didymin, a dietary flavonoid glycoside from citrus fruits, induces Fas-mediated apoptotic pathway in human non-small-cell lung cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Didymin induces apoptosis by inhibiting N-Myc and upregulating RKIP in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

The Occurrence and Analysis of Isosakuranetin 7-O-rutinoside in Citrus Species: A Technical Guide

Abstract

Isosakuranetin 7-O-rutinoside, a flavanone glycoside also known by the synonyms poncirin and didymin, is a significant bioactive compound found within the Citrus genus. This technical guide provides an in-depth exploration of the natural sources of this compound in various Citrus species, with a particular focus on its distribution within the fruit's different anatomical parts. We will delve into the biosynthetic origins of this compound, detailing its enzymatic formation from precursor molecules. Furthermore, this guide presents comprehensive, field-proven methodologies for the extraction, purification, and quantification of this compound, designed for researchers, scientists, and professionals in drug development. The protocols are presented with a rationale for each step, ensuring both technical accuracy and practical applicability. Finally, we will touch upon the diverse pharmacological activities of this compound, underscoring its potential in therapeutic applications.

Introduction: The Significance of this compound

This compound is a naturally occurring flavanone glycoside that contributes to the complex phytochemical profile of many Citrus species.[1][2] Structurally, it consists of the aglycone isosakuranetin (4'-O-methylnaringenin) linked to a rutinose (a disaccharide of rhamnose and glucose) moiety at the 7-hydroxyl position.[3] This compound is notably associated with the bitter taste of certain citrus fruits, particularly the trifoliate orange (Poncirus trifoliata).[4][5]

Beyond its contribution to flavor, this compound has garnered significant scientific interest due to its wide range of pharmacological activities. Research has demonstrated its potential as an anti-inflammatory, antioxidant, neuroprotective, and hepatoprotective agent.[6] Furthermore, emerging studies suggest its utility in the management of metabolic disorders and certain types of cancer.[6][7] Given its therapeutic potential and natural abundance in citrus, a common dietary component, a thorough understanding of its sources and analysis is paramount for its exploration in drug discovery and development.

Natural Occurrence and Distribution in Citrus Species

This compound is found in a variety of Citrus species, including sweet oranges (Citrus sinensis), bergamot (Citrus bergamia), and mandarins (Citrus reticulata).[2][8] However, its concentration can vary significantly depending on the species, cultivar, maturity of the fruit, and the specific tissue within the fruit.

One of the most prominent sources of this compound is the trifoliate orange, Poncirus trifoliata, a close relative of Citrus that is often used as a rootstock in citriculture.[5][9] The fruit of P. trifoliata is known for its high poncirin content, which contributes to its intense bitterness.[4][9]

The distribution of this compound within the citrus fruit is not uniform. The peel, and specifically the albedo (the white, spongy inner layer), tends to have the highest concentrations of this flavanone.

Table 1: Quantitative Distribution of this compound (Poncirin) in Citrus Species

| Citrus Species | Fruit Part | Concentration | Reference |

| Citrus reticulata cv. Suavissima (Ougan) | Albedo | 1.37 mg/g DW | [1] |

| Segment Membrane | > Flavedo & Juice Sac | [1] | |

| Flavedo | > Juice Sac | [1] | |

| Juice Sac | Lowest Concentration | [1] | |

| Poncirus trifoliata | Juice Sacs Extract | 107.46 ± 12.82 mg/g | [10] |

| Flavedo Extract | Lower than Juice Sacs | [10] | |

| Cocktail Grapefruit | Fruit | 8.29 mg/kg FW | [11] |

| Citrus aurantium | Fruit | 108.6 mg/kg | [1] |

DW: Dry Weight, FW: Fresh Weight

Biosynthesis of this compound in Citrus

The biosynthesis of this compound is an intricate process that begins with the general phenylpropanoid pathway, leading to the formation of flavonoids. The specific steps culminating in the synthesis of this compound involve a series of enzymatic reactions.

The pathway commences with the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to p-coumaroyl-CoA. This molecule then enters the flavonoid biosynthesis pathway, leading to the formation of the central flavanone precursor, naringenin.

From naringenin, two key enzymatic modifications lead to the formation of this compound:

-

O-methylation: A specific O-methyltransferase (OMT) enzyme catalyzes the transfer of a methyl group to the 4'-hydroxyl group of naringenin, forming isosakuranetin.[12]

-

Glycosylation: Subsequently, a glycosyltransferase (GT) facilitates the attachment of a rutinose sugar moiety to the 7-hydroxyl group of isosakuranetin, yielding this compound.

Methodologies for Extraction, Purification, and Analysis

The accurate study of this compound necessitates robust and efficient methods for its extraction from the complex plant matrix, followed by purification and precise quantification.

Extraction and Purification Workflow

The following diagram illustrates a typical workflow for the extraction and purification of this compound from Citrus plant material.

Detailed Experimental Protocols

Rationale: This protocol utilizes an ethanol-water mixture for efficient extraction of the moderately polar flavanone glycoside. Sonication is employed to enhance cell wall disruption and improve extraction efficiency.

Materials:

-

Fresh or dried Citrus peel (e.g., Citrus reticulata albedo)

-

80% (v/v) Ethanol in deionized water

-

Grinder or blender

-

Ultrasonic bath

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

-

Filter paper

Procedure:

-

Sample Preparation: Dry the fresh Citrus peel at a controlled temperature (e.g., 50°C) to a constant weight. Grind the dried peel into a fine powder (e.g., 40-60 mesh).

-

Extraction: Weigh 20 g of the powdered peel and transfer it to a flask. Add 400 mL of 80% ethanol.

-

Sonication: Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.

-

Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the solid material. Decant the supernatant.

-

Re-extraction: Repeat the extraction process (steps 2-4) on the remaining solid residue to maximize the yield.

-

Concentration: Combine the supernatants from both extractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Rationale: Macroporous resin chromatography is an effective technique for the initial purification and enrichment of flavonoids from crude plant extracts. The resin adsorbs the target compounds, which can then be selectively eluted with a suitable solvent.

Materials:

-

Crude extract from Protocol 1

-

D101 macroporous resin

-

Glass chromatography column

-

Deionized water

-

Ethanol (various concentrations for gradient elution)

Procedure:

-

Column Packing: Prepare a slurry of D101 macroporous resin in deionized water and pack it into a glass column.

-

Equilibration: Wash the packed column with deionized water until the effluent is clear.

-

Sample Loading: Dissolve the crude extract in a minimal amount of deionized water and load it onto the column.

-

Washing: Wash the column with several bed volumes of deionized water to remove sugars and other highly polar impurities.

-

Elution: Elute the adsorbed compounds with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions of the eluate.

-

Fraction Analysis: Analyze the collected fractions using an appropriate analytical technique (e.g., HPLC) to identify the fractions containing this compound.

-

Pooling and Concentration: Pool the fractions rich in the target compound and concentrate them using a rotary evaporator.

Rationale: Reversed-phase HPLC is the standard method for the separation and quantification of flavonoids. A C18 column provides good separation based on polarity, and a UV detector allows for sensitive detection at the absorbance maximum of the compound.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[10]

-

Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A). A typical gradient could be:

-

0-15 min, 20% B

-

15-35 min, 20-60% B

-

35-40 min, 60-100% B

-

40-42 min, 100% B

-

42-45 min, 100-20% B

-

45-50 min, 20% B[10]

-

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 25°C.[10]

-

Detection Wavelength: 280 nm.[1]

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of pure this compound standard in methanol. From this, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Dissolve the extracted and purified sample in the mobile phase or methanol and filter it through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation of the calibration curve to determine the concentration of this compound in the sample.

Pharmacological Activities and Future Perspectives

This compound exhibits a spectrum of biological activities that make it a compound of interest for pharmaceutical and nutraceutical applications. Its anti-inflammatory properties are well-documented, with studies showing its ability to inhibit the production of pro-inflammatory mediators.[7] The antioxidant capacity of this flavanone contributes to its protective effects against oxidative stress-related cellular damage.

Furthermore, research has pointed towards its potential in managing diabetes and its complications, as well as its neuroprotective effects.[6] Its aglycone, isosakuranetin, has also been shown to possess diverse biological activities, including antibacterial and trypanocidal effects.[13][14]

The information presented in this guide provides a solid foundation for researchers to explore the natural sources and analytical methodologies for this compound. Future research should focus on optimizing extraction and purification processes for industrial-scale production, further elucidating its mechanisms of action, and conducting clinical trials to validate its therapeutic efficacy in humans. The abundance of this compound in citrus by-products also presents an opportunity for sustainable and value-added utilization of agricultural waste.

References

-

Zhu, X., Luo, F., Zheng, Y., et al. (2013). Characterization, Purification of Poncirin from Edible Citrus Ougan (Citrus reticulate cv. Suavissima) and Its Growth Inhibitory Effect on Human Gastric Cancer Cells SGC-7901. International Journal of Molecular Sciences, 14(5), 8684-8697. Available from: [Link]

-

Patel, D. K. (2021). Therapeutic Potential of Poncirin Against Numerous Human Health Complications: Medicinal Uses and Therapeutic Benefit of an Active Principle of Citrus Species. Endocrine, Metabolic & Immune Disorders-Drug Targets, 21(11), 1974-1981. Available from: [Link]

-

Yao, Q., Lin, M.-T., Lan, Q.-H., et al. (2020). In vitro and in vivo evaluation of didymin cyclodextrin inclusion complexes: characterization and chemosensitization activity. Drug Delivery, 27(1), 126-136. Available from: [Link]

-

Kim, J.-B., Han, A.-R., Park, E.-Y., et al. (2007). Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-κB inactivation in RAW 264.7 macrophage cells. Biological & Pharmaceutical Bulletin, 30(12), 2345-2351. Available from: [Link]

-

Phytognosis. (2019, November 18). Trifoliate Orange - Poncirus trifoliata. Available from: [Link]

-

Stellenbosch University Botanical Garden. (n.d.). Citrus trifoliata - Chinese bitter orange, hardy orange, Japanese bitter-orange. Garden Explorer. Retrieved February 20, 2024, from [Link]

-

Wang, Y., et al. (2022). Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice. Foods, 11(12), 1679. Available from: [Link]

-

Wikipedia. (2023, December 27). Trifoliate orange. Available from: [Link]

-

Khan, M., et al. (2019). Didymin, a dietary citrus flavonoid exhibits anti-diabetic complications and promotes glucose uptake through the activation of PI3K/Akt signaling pathway in insulin-resistant HepG2 cells. Chemico-Biological Interactions, 308, 163-172. Available from: [Link]

-

Gattuso, G., Barreca, D., Gargiulli, C., Leuzzi, U., & Caristi, C. (2007). Flavonoid Composition of Citrus Juices. Molecules, 12(8), 1641-1673. Available from: [Link]

-

Zhang, M., et al. (2023). Comparative study on secondary metabolites from different citrus varieties in the production area of Zhejiang. Frontiers in Nutrition, 10, 1178519. Available from: [Link]

-

Grokipedia. (n.d.). Isosakuranetin. Retrieved February 20, 2024, from [Link]

-

Lee, J.-H., Lee, S.-H., Kim, Y.S., et al. (2009). Protective effects of neohesperidin and poncirin isolated from the fruits of Poncirus trifoliata on potential gastric disease. Phytotherapy Research, 23(12), 1748-1753. Available from: [Link]

-

Chen, J., et al. (2019). Analysis of Flavonoid Metabolites in Citrus Peels (Citrus reticulata “Dahongpao”) Using UPLC-ESI-MS/MS. Molecules, 24(15), 2726. Available from: [Link]

-

Suksamrarn, A., Chotipong, A., Suavansri, T., et al. (2004). Antimycobacterial activity and cytotoxicity of flavonoids from the flowers of Chromolaena odorata. Archives of Pharmacal Research, 27(5), 507-511. Available from: [Link]

-

Choi, Y.-H., et al. (2016). Anti-Obesity and Hypoglycemic Effects of Poncirus trifoliata L. Extracts in High-Fat Diet C57BL/6 Mice. Nutrients, 8(4), 213. Available from: [Link]

-

Taylor & Francis. (n.d.). Isosakuranetin – Knowledge and References. Available from: [Link]

-

Rakotondrafara, A. M., & Lemaire, B. (2020). Sakuranetin: A review on sources and pharmacological aspects. Molecules, 25(4), 899. Available from: [Link]

-

Li, S., et al. (2021). Multiomics-based dissection of citrus flavonoid metabolism using a Citrus reticulata × Poncirus trifoliata population. Horticulture Research, 8(1), 58. Available from: [Link]

- Fowler, Z. L., & Koffas, M. A. (2009). Biosynthesis and biotechnological production of flavonoids. Chemical and biological technologies in agriculture, 1(1), 1-10.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 20, 2024, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. New Method for Isolation of Naringin Compound from Citrus maxima [scirp.org]

- 5. web.usm.my [web.usm.my]

- 6. Characterization, Purification of Poncirin from Edible Citrus Ougan (Citrus reticulate cv. Suavissima) and Its Growth Inhibitory Effect on Human Gastric Cancer Cells SGC-7901 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modern Extraction and Purification Techniques for Obtaining High Purity Food-Grade Bioactive Compounds and Value-Added Co-Products from Citrus Wastes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C28H34O14 | CID 85705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Anti-Obesity and Hypoglycemic Effects of Poncirus trifoliata L. Extracts in High-Fat Diet C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Comparative study on secondary metabolites from different citrus varieties in the production area of Zhejiang [frontiersin.org]

- 12. scienggj.org [scienggj.org]

- 13. ejgm.co.uk [ejgm.co.uk]

- 14. caymanchem.com [caymanchem.com]

Pharmacokinetics of Dietary Isosakuranetin Glycosides

Technical Guide for Drug Development & Application Scientists

Executive Summary: The "Prodrug" Nature of Dietary Glycosides

In the context of flavonoid pharmacokinetics, dietary glycosides such as Poncirin (isosakuranetin-7-O-neohesperidoside) and Didymin (isosakuranetin-7-O-rutinoside) function effectively as natural prodrugs. While they possess intrinsic bioactivity in vitro, their in vivo efficacy is strictly governed by a rate-limiting hydrolysis step mediated by the gut microbiota.

For researchers developing nutraceuticals or botanical drugs derived from Citrus species (e.g., Citrus aurantium, Poncirus trifoliata), understanding the conversion of these hydrophilic glycosides into the lipophilic, bioavailable aglycone Isosakuranetin (4'-O-methylnaringenin) is critical. This guide dissects the absorption, distribution, metabolism, and excretion (ADME) mechanics of this transition and provides a validated workflow for their bioanalytical quantification.

Molecular Architecture & Biotransformation

Structural Constraints on Absorption

Isosakuranetin glycosides are bulky and hydrophilic due to their sugar moieties (rutinose or neohesperidose) attached at the C7 position.

-

Poncirin: Contains a neohesperidose moiety (rhamnose-glucose linkage).

Key Pharmacokinetic Insight: Unlike glucose-bound flavonoids (e.g., isoquercitrin) which can be hydrolyzed by lactase-phlorizin hydrolase (LPH) in the small intestine, rhamnose-containing glycosides like Poncirin and Didymin are resistant to small intestinal hydrolysis. They must reach the distal ileum and colon to encounter specific microbial

The Metabolic Pathway (Visualization)

The following diagram illustrates the critical "activation" pathway from ingestion to systemic circulation.

Figure 1: The metabolic activation pathway of Isosakuranetin glycosides. Note the critical dependence on colonic microbiota for hydrolysis.[3]

ADME Mechanics: Technical Deep Dive

Absorption (The Tmax Delay)

Because hydrolysis occurs in the lower gut, the pharmacokinetic profile of Isosakuranetin glycosides is characterized by a delayed Tmax (Time to Maximum Concentration).

-

Aglycone Administration: Tmax

0.5 – 1.0 hours. -

Glycoside Administration: Tmax

4.0 – 8.0 hours (biphasic peaks are common due to enterohepatic recirculation).

Metabolism (Phase I & II)

Once absorbed, Isosakuranetin undergoes extensive first-pass metabolism:

-

Phase I (Demethylation): CYP enzymes (specifically CYP1A2 and CYP2C family in rats) can demethylate Isosakuranetin at the 4' position to form Naringenin .

-

Phase II (Conjugation): The 7-OH and 5-OH positions are targets for UGTs (Glucuronosyltransferases) and SULTs (Sulfotransferases). The predominant circulating forms are Isosakuranetin-7-O-glucuronide and Isosakuranetin-sulfates .

Critical Note for Analysts: When measuring "Total Isosakuranetin" in plasma, you must treat samples with

Microbiota Interaction

Recent studies highlight that Bifidobacterium dentium and Bifidobacterium catenulatum express the specific

Quantitative Data Summary

The following table summarizes representative PK parameters in Wistar rats following oral administration (PO).

| Parameter | Definition | Isosakuranetin (Aglycone) PO | Poncirin (Glycoside) PO |

| Dose | Administered amount | 20 mg/kg | Equimolar to 20 mg/kg aglycone |

| Tmax | Time to peak conc. | 0.5 – 1.0 h | 5.0 – 7.0 h |

| Cmax | Peak concentration | High (~500 ng/mL) | Low (~150 ng/mL)* |

| AUC | Total Exposure | High | Moderate (Delayed absorption) |

| t1/2 | Half-life | 2 – 4 h | 6 – 9 h (Flip-flop kinetics) |

| Main Metabolite | Major circulating form | Glucuronides | Isosakuranetin (after hydrolysis) |

*Note: Cmax for Poncirin administration refers to the concentration of the formed metabolite Isosakuranetin, as the parent glycoside has negligible absorption.

Experimental Protocol: Bioanalytical Quantification

To ensure scientific integrity, the following protocol uses LC-MS/MS for the quantification of Isosakuranetin in plasma. This method assumes the need to measure total aglycone (free + conjugated).

Bioanalytical Workflow (Visualization)

Figure 2: Sample preparation workflow for total Isosakuranetin determination.

Step-by-Step Methodology

A. Instrumentation Settings

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.[6]

-

B: Acetonitrile.

-

Gradient: 10% B to 90% B over 5 minutes.

-

-

MS Mode: Negative Electrospray Ionization (ESI-).

-

MRM Transitions:

-

Isosakuranetin:

(Quantifier), -

Internal Standard (Hesperetin):

.

-

B. Sample Preparation (Self-Validating Protocol)

-

Collection: Collect blood into heparinized tubes; centrifuge at 3,000 x g for 10 min to harvest plasma. Store at -80°C.

-

Hydrolysis (Crucial Step):

-

Mix 100 µL plasma with 20 µL acetate buffer (pH 5.0) containing

-glucuronidase/sulfatase (e.g., from Helix pomatia). -

Incubate at 37°C for 45 minutes. Control: Run a duplicate sample without enzyme to measure "Free" vs "Total".

-

-

Extraction:

-

Add 10 µL Internal Standard (IS) working solution.

-

Add 300 µL ice-cold Acetonitrile to precipitate proteins. Vortex for 1 minute.

-

-

Clarification: Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Analysis: Transfer supernatant to an autosampler vial. Inject 2-5 µL.

C. Quality Control Criteria

-

Linearity:

over range 1 – 1000 ng/mL. -

Accuracy: Mean value within ±15% of nominal (±20% at LLOQ).

-

Recovery: >80% extraction efficiency (validate using pre- vs. post-extraction spikes).

References

-

Bang, S.H., et al. (2015). Metabolism of Rutin and Poncirin by Human Intestinal Microbiota and Cloning of Their Metabolizing α-L-Rhamnosidase from Bifidobacterium dentium.[3][7] Journal of Microbiology and Biotechnology.

-

Liu, Y., et al. (2022). Effects of Poncirin, a Citrus Flavonoid and Its Aglycone, Isosakuranetin, on the Gut Microbial Diversity and Metabolomics in Mice.[8] Foods.

-

Murota, K., et al. (2018). Metabolic diversity of dietary flavonoids and their bioavailability. Nutrients.[4][8][9][10]

-

Erlund, I. (2004). Review of the flavonoids quercetin, hesperetin, and naringenin. Dietary sources, bioactivities, bioavailability, and epidemiology. Nutrition Research.

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

Sources

- 1. Didymin, a dietary citrus flavonoid exhibits anti-diabetic complications and promotes glucose uptake through the activation of PI3K/Akt signaling pathway in insulin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isosakuranetin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Metabolism of rutin and poncirin by human intestinal microbiota and cloning of their metabolizing α-L-rhamnosidase from Bifidobacterium dentium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

The Therapeutic Potential of Didymin in Inflammatory Diseases: A Technical Guide for Researchers

Foreword: A Paradigm Shift in Modulating Inflammation

Chronic inflammation is a common denominator in a multitude of debilitating diseases, from inflammatory bowel disease to neurodegenerative conditions. The quest for novel therapeutics with improved efficacy and safety profiles is a paramount challenge in drug discovery. Flavonoids, a class of naturally occurring polyphenolic compounds, have long been recognized for their diverse biological activities. Among them, Didymin (isosakuranetin 7-O-rutinoside), a flavonoid glycoside found abundantly in citrus fruits, is emerging as a compelling candidate for the management of inflammatory disorders.[1][2] This technical guide provides an in-depth exploration of the therapeutic potential of Didymin, offering researchers, scientists, and drug development professionals a comprehensive resource on its mechanisms of action, preclinical evidence, and detailed methodologies for its evaluation.

Didymin: A Bioactive Flavonoid with Therapeutic Promise

Didymin is a flavanone glycoside that has demonstrated a range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] Its chemical structure, characterized by a C-glycosidic bond, contributes to its oral bioavailability, a crucial attribute for a therapeutic agent.[3] While extensive pharmacokinetic data in humans is still emerging, preclinical studies in rodents have shown that Didymin can be absorbed orally and reach systemic circulation.[4] However, like many flavonoids, its bioavailability can be a limiting factor, and formulation strategies may be necessary to optimize its therapeutic efficacy.[3]

Molecular Mechanisms of Didymin's Anti-Inflammatory Action

Didymin exerts its anti-inflammatory effects through the modulation of several key signaling pathways that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

Didymin has been shown to potently inhibit the NF-κB pathway.[4] This inhibition is achieved by preventing the degradation of IκB and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[7] This mechanism effectively dampens the downstream inflammatory cascade.

Caption: Didymin suppresses NLRP3 inflammasome activation.

Preclinical Evidence of Didymin's Efficacy

The therapeutic potential of Didymin has been evaluated in a variety of preclinical models of inflammatory diseases, demonstrating its broad-spectrum anti-inflammatory activity.

Inflammatory Bowel Disease (IBD)

In a dextran sulfate sodium (DSS)-induced colitis mouse model, a well-established model that mimics human ulcerative colitis, oral administration of Didymin (30 mg/kg/day) for 14 days significantly ameliorated disease symptoms. [8]This included a reduction in weight loss, a decrease in the disease activity index, and an improvement in colon length. [8]Histological analysis revealed that Didymin treatment reduced inflammatory cell infiltration and preserved the integrity of the colonic architecture. [8]Mechanistically, Didymin was shown to inhibit the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α in the colon. [9]Furthermore, Didymin promoted the expression of tight junction proteins, claudin-1 and ZO-1, which are crucial for maintaining intestinal barrier function. [9]A key finding was Didymin's ability to modulate macrophage polarization, promoting a shift from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. [10]

Neuroinflammation

Neuroinflammation is a critical component of various neurodegenerative diseases. In a mouse model of intracerebral hemorrhage (ICH), Didymin treatment significantly improved neurological deficits and reduced brain edema. [11]It effectively mitigated microglial activation and neutrophil infiltration in the peri-hematomal tissue. [11]At the molecular level, Didymin downregulated the expression of pyroptotic and inflammatory molecules, including components of the NLRP3 inflammasome, GSDMD, caspase-1, IL-1β, and TNF-α. [11][12]

Liver Injury

In a carbon tetrachloride (CCl4)-induced model of acute liver injury, a standard model for studying hepatotoxicity and inflammation, Didymin demonstrated significant hepatoprotective effects. [13][14]Treatment with Didymin attenuated the CCl4-induced elevation of serum aminotransferases (ALT and AST), key markers of liver damage. [15]Histopathological examination showed that Didymin reduced hepatocellular necrosis and inflammatory cell infiltration. [13]The protective mechanism involves the inhibition of oxidative stress and the suppression of pro-inflammatory cytokines like IL-1β and IL-6 in the liver tissue. [13] Table 1: Summary of In Vivo Efficacy of Didymin

| Disease Model | Animal Model | Didymin Dosage | Key Findings | Reference(s) |

| Ulcerative Colitis | DSS-induced colitis (mice) | 30 mg/kg/day (oral) | Reduced disease activity index, decreased colon shortening, inhibited pro-inflammatory cytokines (IL-6, IL-1β, TNF-α), promoted tight junction protein expression, and shifted macrophage polarization from M1 to M2. | [8][9][10] |

| Neuroinflammation | Intracerebral Hemorrhage (mice) | Not specified | Improved neurological deficits, reduced brain edema, decreased microglial activation and neutrophil infiltration, and inhibited NLRP3 inflammasome activation and pro-inflammatory cytokine production. | [11][12] |

| Liver Injury | CCl4-induced hepatotoxicity (mice) | Not specified | Attenuated serum ALT and AST levels, reduced hepatocellular necrosis and inflammation, and inhibited pro-inflammatory cytokines (IL-1β, IL-6). | [13][15] |

| Myocardial Infarction | Ischemia-Reperfusion (mice) | 1, 2, and 4 mg/kg (intragastric) | Reduced pathological damage and fibrosis, decreased cardiac injury markers, inhibited NLRP3 inflammasome component expression, and alleviated the inflammatory response. | [16] |

Methodologies for Evaluating the Anti-Inflammatory Potential of Didymin

This section provides detailed protocols for key in vitro and in vivo experiments to assess the anti-inflammatory properties of Didymin. These protocols are designed to be self-validating through the inclusion of appropriate controls and validation steps.

In Vitro Anti-Inflammatory Assays

-

Rationale: This assay is a cornerstone for screening anti-inflammatory compounds. Macrophages (e.g., RAW 264.7 cell line or primary bone-marrow-derived macrophages) are key players in the innate immune response and produce a robust inflammatory response upon stimulation with LPS, a component of the outer membrane of Gram-negative bacteria. This allows for the assessment of a compound's ability to inhibit the production of key inflammatory mediators.

-

Protocol:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with various concentrations of Didymin (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

-

Supernatant Collection: After incubation, collect the cell culture supernatant for cytokine analysis.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production by Didymin compared to the LPS-stimulated control.

-

-

Self-Validation:

-

Positive Control: Include a known anti-inflammatory drug (e.g., dexamethasone) as a positive control.

-

Cell Viability Assay: Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of Didymin.

-

Dose-Response Curve: Generate a dose-response curve to determine the IC50 value of Didymin for the inhibition of each cytokine.

-

-

Rationale: This assay directly measures the transcriptional activity of NF-κB, providing a specific readout of the pathway's inhibition. It utilizes a reporter gene (e.g., luciferase) under the control of NF-κB response elements.

-

Protocol:

-

Cell Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

-

Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with Didymin for 1-2 hours, followed by stimulation with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the percentage inhibition of NF-κB activity by Didymin.

-

-

Self-Validation:

-

Positive Inhibitor: Use a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control.

-

Basal Activity: Ensure that Didymin does not affect the basal NF-κB activity in unstimulated cells.

-

In Vivo Models of Inflammation

-

Rationale: This model is highly relevant for studying ulcerative colitis as it induces a robust and reproducible colonic inflammation characterized by weight loss, diarrhea, rectal bleeding, and mucosal ulceration.

-

Protocol:

-

Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for one week.

-

Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 7-10 days.

-

Didymin Treatment: Administer Didymin (e.g., 30 mg/kg/day) or vehicle orally by gavage daily, starting from the first day of DSS administration.

-

Monitoring: Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).

-

Tissue Collection: At the end of the experiment, euthanize the mice and collect the colon for length measurement and histological analysis.

-

Histological Analysis: Fix the colon tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the severity of inflammation, crypt damage, and ulceration.

-

Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines by ELISA or qPCR.

-

-

Self-Validation:

-

Control Groups: Include a healthy control group (no DSS) and a DSS-only group.

-

Positive Control: A standard anti-inflammatory drug used in IBD treatment (e.g., sulfasalazine) can be included as a positive control.

-

Blinded Assessment: The histological scoring should be performed by an observer blinded to the treatment groups.

-

Caption: Experimental workflow for the DSS-induced colitis model.

Future Directions and Concluding Remarks

Didymin presents a compelling profile as a potential therapeutic agent for a range of inflammatory diseases. Its multi-target mechanism of action, encompassing the inhibition of key inflammatory pathways like NF-κB and the NLRP3 inflammasome, underscores its potential for broad-spectrum efficacy. The preclinical evidence in models of IBD, neuroinflammation, and liver injury is promising.

However, further research is warranted to fully elucidate its therapeutic potential. Rigorous pharmacokinetic and pharmacodynamic studies in various animal models and eventually in humans are crucial to determine its optimal dosing and formulation. Head-to-head comparison studies with existing anti-inflammatory drugs will be essential to establish its relative efficacy. Furthermore, exploring the potential synergistic effects of Didymin with other therapeutic agents could open up new avenues for combination therapies.

This technical guide provides a solid foundation for researchers to embark on or advance their investigations into the anti-inflammatory properties of Didymin. The detailed methodologies and mechanistic insights presented herein are intended to facilitate the design of robust and informative studies that will ultimately determine the clinical utility of this promising natural compound.

References

-

Didymin, a natural flavonoid, relieves the progression of myocardial infarction via inhibiting the NLR family pyrin domain containing 3 inflammasome. PubMed. [Link]

-

Didymin Suppresses Microglia Pyroptosis and Neuroinflammation Through the Asc/Caspase-1/GSDMD Pathway Following Experimental Intracerebral Hemorrhage. PMC. [Link]

-

Didymin ameliorates ulcerative colitis-associated secondary liver damage by facilitating Notch1 degradation. PubMed. [Link]

-

Flavonoids Extracted from Licorice Prevents Colitis-Associated Carcinogenesis in AOM/DSS Mouse Model. PMC. [Link]

-

Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin. PMC. [Link]

-

Didymin switches M1-like toward M2-like macrophage to ameliorate ulcerative colitis via fatty acid oxidation. PubMed. [Link]

-

Didymin Ameliorates Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis by Regulating Gut Microbiota and Amino Acid Metabolism in Mice. PubMed. [Link]

-

CCl4 Model of Liver Fibrosis. Melior Discovery. [Link]

-

Didymin Ameliorates Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis by Regulating Gut Microbiota and Amino Acid Metabolism in Mice. PMC. [Link]

-

Didymin Suppresses Microglia Pyroptosis and Neuroinflammation Through the Asc/Caspase-1/GSDMD Pathway Following Experimental Intracerebral Hemorrhage. Frontiers. [Link]

-

Didymin: an orally active citrus flavonoid for targeting neuroblastoma. PMC. [Link]

-

Didymin Ameliorates Liver Fibrosis by Alleviating Endoplasmic Reticulum Stress and Glycerophospholipid Metabolism. ScienceOpen. [Link]

-

CCl₄ induced Acute Liver Injury Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

-

Didymin protects pancreatic beta cells by enhancing mitochondrial function in high-fat diet-induced impaired glucose tolerance. PMC. [Link]

-

Flavonoids in Inflammatory Bowel Disease: A Review. MDPI. [Link]

-

Inhibitory effects of mixed flavonoid supplements on unraveled DSS-induced ulcerative colitis and arthritis. PMC. [Link]

-

CCl4-Induced Liver Injury in Brief. Encyclopedia.pub. [Link]

-

Assessing inflammatory liver injury in an acute CCl4 model using dynamic 3D metabolic imaging of hyperpolarized [1-13C]pyruvate. PMC. [Link]

-

Therapeutic potential of flavonoids in inflammatory bowel disease: A comprehensive review. World Journal of Gastroenterology. [Link]

-

role of plant-based flavonoids as drug candidates for inflammatory bowel disease-a short review. ResearchGate. [Link]

-

CCl4-induced acute liver failure model. SMC Laboratories Inc. [Link]

-

Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin. PDF. [Link]

-

Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin. MDPI. [Link]

-

Didymin, a dietary citrus flavonoid exhibits anti-diabetic complications and promotes glucose uptake through the activation of PI3K/Akt signaling pathway in insulin-resistant HepG2 cells. PubMed. [Link]

-

Comparative Bioavailability of Two Diosmin Formulations after Oral Administration to Healthy Volunteers. MDPI. [Link]

-

Reduction of pro-inflammatory cytokines in rats following 7-day oral supplementation with a proprietary eggshell membrane-derived product. Scientific Research Publishing. [Link]

-

Data from flow cytometric analysis of macrophage polarization (M1/M2)... ResearchGate. [Link]

-

TA alleviated CCl4-induced liver injury. (A) Hepatic histological... ResearchGate. [Link]

-

The pharmacokinetic profiles of DHM in rats after intravenous... ResearchGate. [Link]

-

LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. PMC. [Link]

-

Novel Markers to Delineate Murine M1 and M2 Macrophages. PLOS One. [Link]

-

Chronic Neuroinflammation Induced by Systemic Administration of Lipopolysaccharide Leads to Behavioral Impairments in Mice. SID. [Link]

-

Polarization of M1 and M2 Human Monocyte-Derived Cells and Analysis with Flow Cytometry upon Mycobacterium tuberculosis Infection. PubMed. [Link]

-

Ferritinophagy activation states determine the susceptibility to ferroptosis of macrophages in bone marrow and spleen. bioRxiv. [Link]

-

LPS induced Neuroinflammation Modeling & Pharmacodynamics Service. Creative Biolabs. [Link]

-

Hepatoprotective Effects of a Natural Flavanol 3,3′-Diindolylmethane against CCl4-Induced Chronic Liver Injury in Mice and TGFβ1-Induced EMT in Mouse Hepatocytes via Activation of Nrf2 Cascade. PMC. [Link]

-

Multi-omics Analysis Provides New Insights into Mechanism of Didymin on Non-alcoholic Fatty Liver Disease in Rats. ResearchGate. [Link]

-

Amelioration of DSS-induced colitis by dietary supplementation of... ResearchGate. [Link]

-

A Review: Molecular mechanism of CCl4 induced hepatotoxicity. Omicsonline.org. [Link]

-

The NLRP3 inflammasome: contributions to inflammation-related diseases. Cellular & Molecular Biology Letters. [Link]

-

Pharmacokinetic Profile and Oral Bioavailability of Diosgenin, Charantin, and Hydroxychalcone From a Polyherbal Formulation. Frontiers. [Link]

-

Chebulagic acid ameliorates DSS-induced colitis in mice by improving oxidative stress, inflammation and the gut microbiota. e-Century Publishing Corporation. [Link]

-

Anthocyanins Protect Hepatocytes against CCl4-Induced Acute Liver Injury in Rats by Inhibiting Pro-inflammatory mediators, Polyamine Catabolism, Lipocalin-2, and Excessive Proliferation of Kupffer Cells. MDPI. [Link]

-

The role of NLRP3 inflammasome in inflammation-related skeletal muscle atrophy. Frontiers. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Didymin, a dietary citrus flavonoid exhibits anti-diabetic complications and promotes glucose uptake through the activation of PI3K/Akt signaling pathway in insulin-resistant HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Didymin: an orally active citrus flavonoid for targeting neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flavonoids Extracted from Licorice Prevents Colitis-Associated Carcinogenesis in AOM/DSS Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of mixed flavonoid supplements on unraveled DSS-induced ulcerative colitis and arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Didymin Ameliorates Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis by Regulating Gut Microbiota and Amino Acid Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Didymin Ameliorates Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis by Regulating Gut Microbiota and Amino Acid Metabolism in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Didymin switches M1-like toward M2-like macrophage to ameliorate ulcerative colitis via fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Didymin Suppresses Microglia Pyroptosis and Neuroinflammation Through the Asc/Caspase-1/GSDMD Pathway Following Experimental Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Didymin Suppresses Microglia Pyroptosis and Neuroinflammation Through the Asc/Caspase-1/GSDMD Pathway Following Experimental Intracerebral Hemorrhage [frontiersin.org]

- 13. scienceopen.com [scienceopen.com]

- 14. CCl4-induced acute liver failure model | SMC Laboratories Inc. [smccro-lab.com]

- 15. Didymin ameliorates ulcerative colitis-associated secondary liver damage by facilitating Notch1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Didymin, a natural flavonoid, relieves the progression of myocardial infarction via inhibiting the NLR family pyrin domain containing 3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cell Viability Assays Using Didymin

Introduction: Understanding Didymin

Didymin (isosakuranetin 7-O-rutinoside) is a dietary flavonoid glycoside found abundantly in citrus fruits like oranges and lemons.[1][2] Traditionally recognized for its antioxidant properties, recent scientific investigations have unveiled its pleiotropic potential, showing a range of biological activities including anti-inflammatory, neuroprotective, and potent anti-cancer effects.[1][2][3][4] These properties have positioned didymin as a compound of significant interest in pharmacology and drug development.

This guide provides a comprehensive overview and detailed protocols for assessing the effects of didymin on cell viability in vitro. As a Senior Application Scientist, my objective is not merely to present steps but to instill a deeper understanding of the causality behind experimental choices, ensuring the generation of robust, reliable, and publishable data. We will explore how didymin's unique biochemical profile influences assay selection and data interpretation, moving beyond a one-size-fits-all approach to cellular analysis.

The Scientific Foundation: Didymin's Mechanisms of Action

To accurately measure the effect of didymin on cell viability, it is crucial to first understand how it interacts with cellular machinery. Didymin is not a simple cytotoxic agent; it modulates multiple, sophisticated signaling pathways, often in a cell-type-specific manner.

Key reported mechanisms include:

-

Induction of Apoptosis: In non-small-cell lung cancer (NSCLC) cells (A549 and H460), didymin has been shown to induce apoptosis primarily through the Fas/Fas ligand (FasL) extrinsic pathway, independent of p53.[1][5] This involves the activation of a death-inducing signaling complex (DISC) and subsequent activation of executioner caspases.

-

Inhibition of Cancer Proliferation Pathways: In neuroblastoma cells, didymin inhibits proliferation by down-regulating critical oncogenic drivers like N-Myc and interfering with the PI3K/Akt signaling cascade.[6][7] It also induces cell cycle arrest by modulating cyclin proteins.[7][8]

-

Upregulation of Tumor Suppressors: A key effect of didymin is the upregulation of Raf Kinase Inhibitor Protein (RKIP), an established metastasis suppressor.[6][7][8] This action inhibits major proliferative pathways like MAPK/ERK.[8]

-

Antioxidant and Anti-inflammatory Activity: Didymin can scavenge reactive oxygen species (ROS) and enhance the activity of endogenous antioxidant enzymes.[4][6] It also suppresses inflammatory responses by modulating pathways such as NF-κB.[9][10]

This multi-target profile makes didymin a fascinating subject for cell-based assays and underscores the need for a carefully considered experimental design.

Visualizing Didymin's Impact on Cancer Cell Signaling

The following diagram illustrates the key signaling pathways modulated by didymin in cancer cells, leading to apoptosis and reduced proliferation.

Caption: Step-by-step workflow for the MTT cell viability assay.

Materials and Reagents

-

Didymin (Stock solution prepared in DMSO, then diluted in culture medium)

-

MTT powder (e.g., Sigma-Aldrich, M2128) [11]* Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4

-

Solubilization Solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile tissue culture plates

-

Appropriate cell line and complete culture medium

-

Multichannel pipette

-

Microplate reader (with a 570 nm filter)

Step-by-Step Methodology

-

Reagent Preparation:

-

MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile DPBS. Vortex until fully dissolved. Sterilize the solution using a 0.2 µm filter. Store in light-protected aliquots at -20°C. [11][12] * Didymin Working Solutions: Prepare a high-concentration stock of didymin in DMSO. Create a serial dilution of didymin in complete culture medium to achieve the final desired concentrations for treatment. Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic to the cells (typically ≤ 0.5%).

-

-

Cell Seeding:

-

Harvest and count cells that are in the exponential growth phase.

-

Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume normal growth.

-

-

Cell Treatment:

-

After 24 hours, carefully remove the medium.

-

Add 100 µL of medium containing the various concentrations of didymin to the appropriate wells.

-

Crucial Controls:

-

Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest didymin dose.

-

Untreated Control: Cells in medium only.

-

Medium Blank: Wells with medium only (no cells) to determine background absorbance.

-

Compound Interference Control: Wells with medium, didymin (at the highest concentration), and MTT reagent, but NO cells. This is critical to check if didymin directly reduces MTT.

-

-

-

Incubation:

-

Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Reaction:

-

After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL). [13] * Return the plate to the incubator for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. Observe the formation of the precipitate under a microscope.

-

-

Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of solubilization solution (e.g., DMSO) to each well. [12] * Place the plate on an orbital shaker for 15 minutes, protected from light, to ensure complete dissolution of the formazan crystals. [14]

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise. [13]

-

Data Analysis and Interpretation

-

Correct for Background: Subtract the average absorbance of the medium blank wells from all other readings.

-

Check for Interference: The absorbance of the "Compound Interference Control" should be negligible. If it is high, didymin is directly reacting with the MTT reagent, and this assay may not be suitable without significant modifications.

-

Calculate Percent Viability:

-

% Viability = (Absorbance of Treated Sample / Absorbance of Vehicle Control) * 100

-

-

Plot and Determine IC50: Plot % Viability against the log of didymin concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: Resazurin (AlamarBlue) Cell Viability Assay

This protocol details the use of the Resazurin assay, a fluorescent/colorimetric method that is generally more sensitive than MTT and has a simpler workflow. [15]

Workflow Diagram

Caption: Homogeneous "add-incubate-read" workflow for the Resazurin assay.

Materials and Reagents

-

Didymin (Stock solution prepared as in Protocol 1)

-

Resazurin sodium salt solution (e.g., from Abcam, ab129732, or prepared from powder) * Opaque-walled, clear-bottom 96-well sterile tissue culture plates (to minimize fluorescence bleed-through)

-

Appropriate cell line and complete culture medium

-

Multichannel pipette

-

Fluorescence microplate reader (Excitation ~560 nm, Emission ~590 nm) [16]

Step-by-Step Methodology

-

Reagent Preparation:

-

Resazurin Working Solution: Prepare or dilute the resazurin stock solution in sterile DPBS or culture medium according to the manufacturer's instructions (e.g., a 0.15 mg/mL solution). [16]Store protected from light.

-

Didymin Working Solutions: Prepare as described in Protocol 1.

-

-

Cell Seeding and Treatment:

-

Follow steps 2 and 3 from the MTT Protocol, using an opaque-walled plate. The same set of controls (Vehicle, Untreated, Medium Blank, Compound Interference) is absolutely essential.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

Resazurin Addition and Incubation:

-

This is a homogeneous assay, so there is no need to remove the medium.

-

Add 10-20 µL of the Resazurin working solution directly to each well (typically 10% of the culture volume). [11][16] * Gently mix the plate on an orbital shaker for 30 seconds.

-

Return the plate to the incubator for 1-4 hours, protected from light. The optimal incubation time depends on the metabolic rate of the cell line and should be determined empirically. [17]

-

-

Data Acquisition:

-

Measure the fluorescence of each well using a microplate reader with an excitation filter of ~530-560 nm and an emission filter of ~580-590 nm. [15]

-

Data Analysis and Interpretation

-

Correct for Background: Subtract the average fluorescence of the medium blank wells from all other readings.

-

Check for Interference: The fluorescence of the "Compound Interference Control" should be negligible. If it is high, didymin is reacting with the resazurin reagent.

-

Calculate Percent Viability:

-

% Viability = (Fluorescence of Treated Sample / Fluorescence of Vehicle Control) * 100

-

-

Plot and Determine IC50: Plot and analyze the data as described in the MTT protocol.

Scientist's Notes & Best Practices

-

Trustworthiness Through Controls: The importance of the vehicle control and the compound interference control cannot be overstated when working with natural products like didymin. The vehicle control ensures that the solvent (DMSO) is not causing the observed effect, while the interference control validates that the assay chemistry itself is not being compromised by the compound's intrinsic properties.

-

Optimal Seeding Density: Always perform a cell titration experiment to determine the optimal seeding density where the assay signal is in a linear range for your specific cell line and incubation time. Too few cells will result in a low signal-to-noise ratio; too many can lead to nutrient depletion and substrate exhaustion.

-

Time-Course Experiments: Didymin's effects may be time-dependent. A recent study on glioblastoma cells showed no cytotoxicity at 24 or 48 hours, but a significant effect at 72 hours. [18]Performing experiments at multiple time points (e.g., 24, 48, 72 hours) provides a more complete picture of the compound's activity.

-

Confirming the Mechanism: If a decrease in viability is observed, it is critical to determine whether the effect is cytostatic (inhibiting proliferation) or cytotoxic (killing cells). Follow-up with an apoptosis assay (e.g., Caspase-3/7 activity, Annexin V staining) or a cytotoxicity assay (LDH release) to elucidate the mechanism of cell death, especially given didymin's known pro-apoptotic effects. [5][8]

References

-

Hung, J.-Y., Hsu, Y.-L., Ko, Y.-C., et al. (2010). Didymin, a dietary flavonoid glycoside from citrus fruits, induces Fas-mediated apoptotic pathway in human non-small-cell lung cancer cells in vitro and in vivo. Lung Cancer, 68(3), 366-374. [Link]

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

-

Yao, Q., Lin, M., Zhu, Y., Xu, H., & Zhao, Y. (2018). Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin. Molecules, 23(10), 2547. [Link]

-

Singhal, S. S., Singhal, S., Singhal, P., Singhal, J., Horne, D., & Awasthi, S. (2017). Didymin: an orally active citrus flavonoid for targeting neuroblastoma. Oncotarget, 8(18), 29428–29441. [Link]

-

Singhal, J., Nagaprashantha, L. D., Vatsyayan, R., Awasthi, S., & Singhal, S. S. (2012). Didymin Induces Apoptosis by Inhibiting N-Myc and Upregulating RKIP in Neuroblastoma. Cancer Prevention Research, 5(3), 473-483. [Link]

-

Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Caring Sunshine. (n.d.). Ingredient: Didymin. Retrieved from [Link]

-

Singhal, S. S., et al. (2017). Didymin: an orally active citrus flavonoid for targeting neuroblastoma. Oncotarget, 8(18), 29428-29441. [Link]

-

D'Andrilli, G., et al. (2023). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 24(23), 16893. [Link]

-

Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved from [Link]

-

Caring Sunshine. (n.d.). Relationship: Inflammation and Didymin. Retrieved from [Link]

-

Yao, Q., et al. (2018). Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin. Molecules, 23(10), 2547. [Link]

-

Shukla, K., et al. (2018). Didymin prevents hyperglycemia-induced human umbilical endothelial cells dysfunction and death. PLoS ONE, 13(1), e0191054. [Link]

-

Chen, W., et al. (2021). Didymin Suppresses Microglia Pyroptosis and Neuroinflammation Through the Asc/Caspase-1/GSDMD Pathway Following Experimental Intracerebral Hemorrhage. Frontiers in Pharmacology, 12, 778912. [Link]

-

Lin, X., et al. (2017). Didymin induces apoptosis through mitochondrial dysfunction and up-regulation of RKIP in human hepatoma cells. Chemico-Biological Interactions, 261, 118-126. [Link]

-

Singhal, S. S., et al. (2017). Didymin: an orally active citrus flavonoid for targeting neuroblastoma. Semantic Scholar. [Link]

-

Morelli, S., et al. (2014). Neuroprotective Effect of Didymin on Hydrogen Peroxide-Induced Injury in the Neuronal Membrane System. Cells Tissues Organs, 199(2-3), 184-200. [Link]

-

Aydin, M., & Beker, M. C. (2023). Didymin Exhibits Different Cytotoxicity Patterns on U-87 MG Human Glioblastoma Cells and Orchestrates the Release of Substance P (SP) and Interleukin-6 (IL-6) in a Time Depending Manner. Medical Science and Discovery, 10(4), 221-226. [Link]

-

Zhang, Y., & RuXian, G. (2022). Didymin, a natural flavonoid, relieves the progression of myocardial infarction via inhibiting the NLR family pyrin domain containing 3 inflammasome. Pharmaceutical Biology, 60(1), 1276-1284. [Link]

Sources

- 1. Recent Trends in Potential Therapeutic Applications of the Dietary Flavonoid Didymin | MDPI [mdpi.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. karger.com [karger.com]

- 5. Didymin, a dietary flavonoid glycoside from citrus fruits, induces Fas-mediated apoptotic pathway in human non-small-cell lung cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Didymin: an orally active citrus flavonoid for targeting neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Didymin induces apoptosis through mitochondrial dysfunction and up-regulation of RKIP in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Didymin prevents hyperglycemia-induced human umbilical endothelial cells dysfunction and death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Didymin Suppresses Microglia Pyroptosis and Neuroinflammation Through the Asc/Caspase-1/GSDMD Pathway Following Experimental Intracerebral Hemorrhage [frontiersin.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. tribioscience.com [tribioscience.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Didymin Exhibits Different Cytotoxicity Patterns on U-87 MG Human Glioblastoma Cells and Orchestrates the Release of Substance P (SP) and Interleukin-6 (IL-6) in a Time Depending Manner [accscience.com]

Application Notes and Protocols for the Preparation of Didymin Stock Solutions in Cell Culture

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and quality control of Didymin stock solutions for use in cell culture applications. Didymin, a flavonoid glycoside found in citrus fruits, is a subject of growing interest in pharmacological research for its antioxidant, anti-inflammatory, and anti-cancer properties.[1] To ensure the reliability and reproducibility of in vitro studies, the proper preparation of Didymin stock solutions is of paramount importance. This document outlines a self-validating protocol that emphasizes scientific integrity, from the initial dissolution to final application in cell-based assays.

Introduction to Didymin

Didymin, also known as Neoponcirin or Isosakuranetin-7-O-rutinoside, is a naturally occurring flavonoid.[2][3][4] Its molecular formula is C₂₈H₃₄O₁₄, with a molecular weight of approximately 594.56 g/mol .[2][3] Didymin has been shown to induce apoptosis in cancer cells and may have therapeutic potential in neurodegenerative disorders associated with oxidative stress.[5][6][7] Accurate and consistent preparation of Didymin solutions is the foundational step for investigating its biological activities in cell culture models.

Physicochemical Properties and Solubility

A thorough understanding of Didymin's physicochemical properties is essential for its effective use in research.

| Property | Value | Source |

| CAS Number | 14259-47-3 | [3][8] |

| Molecular Formula | C₂₈H₃₄O₁₄ | [2][3] |

| Molecular Weight | 594.56 g/mol | [3][4][5] |

| Appearance | White needle-like compound/Powder | [9][10] |

| Solubility | ||

| DMSO: 5 mg/mL, 10 mg/mL, up to 245 mg/mL (with sonication) | [5][8] | |

| DMF: 10 mg/mL | [8] | |

| Methanol, Ethanol, Pyridine: Soluble | [9][10] | |

| Water/PBS (pH 7.2): 0.1 mg/mL (poorly soluble) | [8][10] |

Due to its poor aqueous solubility, Didymin requires an organic solvent for the preparation of a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for this purpose.[5][8][9]

Core Protocol: Preparation of a 10 mM Didymin Stock Solution

This protocol details the steps to prepare a 10 mM stock solution of Didymin in sterile DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for cell culture experiments.

Materials and Equipment

-

Didymin powder (high purity)

-

Sterile, amber or foil-wrapped microcentrifuge tubes or glass vials

-